molecular formula C19H25BrN2O4Si B13623759 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

Cat. No.: B13623759
M. Wt: 453.4 g/mol
InChI Key: SJXBDMTWTFKMIK-UHFFFAOYSA-N
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Description

The compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a brominated isoindolinone derivative featuring a piperidine-2,6-dione core modified with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Its structure comprises:

  • Isoindolinone moiety: A bicyclic scaffold with a bromine substituent at the 6-position, contributing to steric and electronic effects.
  • Piperidine-2,6-dione: A glutarimide ring system, common in immunomodulatory drugs (e.g., thalidomide analogs).
  • SEM group: A silicon-containing protecting group that enhances solubility and stability during synthesis .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated isoindolinones are often prepared by reacting brominated benzyl derivatives with aminopiperidine-2,6-dione under basic conditions, followed by SEM protection of the piperidine nitrogen .

Applications: Such derivatives are studied for their role in cereblon-mediated protein degradation (e.g., PROTACs) and as intermediates in oncology drug development .

Properties

Molecular Formula

C19H25BrN2O4Si

Molecular Weight

453.4 g/mol

IUPAC Name

3-(5-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione

InChI

InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-4-5-14(20)10-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3

InChI Key

SJXBDMTWTFKMIK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Details
Molecular Formula C19H25BrN2O4Si
Molecular Weight 453.4 g/mol
IUPAC Name 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-(2-(trimethylsilyl)ethoxy)methyl)piperidine-2,6-dione
Synonyms 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione, G75324, EN300-33051135
CAS Number Not explicitly available; referenced in chemical databases and patents
Structural Motifs Brominated isoindolinone core, piperidine-2,6-dione ring, trimethylsilyl ethoxy methyl protecting group

Preparation Methods Analysis

Key Synthetic Steps

Synthesis of the Brominated Isoindolinone Core
  • Starting from commercially available or synthesized brominated phthalic anhydrides or bromophthalimides, the isoindolinone ring is constructed by condensation with suitable amines or via intramolecular cyclization reactions.
  • Bromination at the 6-position (or 4-position depending on numbering) is achieved either by direct electrophilic bromination or by using pre-brominated starting materials.
Formation of the Piperidine-2,6-dione Ring
  • The piperidine-2,6-dione ring (a glutarimide structure) is typically synthesized by cyclization of appropriate amino acid derivatives or via ring-closing reactions involving substituted glutaric acid derivatives.
  • The nitrogen atom of this ring is the site for further functionalization.
Introduction of the 2-(Trimethylsilyl)ethoxy Methyl (SEM) Protecting Group
  • The nitrogen of the piperidine-2,6-dione is protected with the SEM group to enhance stability and solubility, and to modulate pharmacokinetic properties.
  • This is achieved by reacting the free amine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions, typically in the presence of a base such as triethylamine or sodium hydride in anhydrous solvents like dichloromethane or tetrahydrofuran.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Outcome
1 Bromination or use of brominated starting material Brominated phthalic anhydride or phthalimide precursor Brominated isoindolinone intermediate
2 Cyclization Amino acid derivatives or glutaric acid derivatives, heating, catalysts Formation of piperidine-2,6-dione ring
3 N-Protection 2-(Trimethylsilyl)ethoxymethyl chloride, base, anhydrous solvent SEM-protected piperidine-2,6-dione derivative
4 Coupling Condensation of isoindolinone and protected piperidine Final target compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

Detailed Literature and Patent Insights

Patent Literature

  • WO2020165834A1 describes substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, including methods for preparing prodrug derivatives with metabolically cleavable groups such as SEM protecting groups. The patent outlines general synthetic methodologies applicable to this compound class, emphasizing improved stability and bioavailability through protecting group strategies.
  • EP1767533A1 and EP3689868B1 provide additional synthetic details on isoindolinone-piperidine derivatives, including cyclization techniques, substitution patterns, and functional group modifications relevant to this compound.

Chemical Database Information

  • PubChem CID 165604958 provides molecular and structural data but limited synthetic procedural details.
  • VulcanChem and ChemicalBook list the compound with molecular formula and weight, and suggest multi-step organic synthesis routes involving brominated isoindolinones and SEM-protected piperidine-2,6-dione intermediates.

Experimental Considerations and Optimization

Reaction Conditions

  • Bromination steps require controlled temperature and stoichiometry to avoid polybromination.
  • Cyclization reactions often use reflux in polar aprotic solvents (e.g., DMF, DMSO) with acid or base catalysis.
  • SEM protection requires anhydrous conditions to prevent hydrolysis of the protecting group.

Purification Techniques

  • Column chromatography using silica gel is commonly employed to isolate intermediates and final products.
  • Crystallization from suitable solvents (e.g., ethyl acetate/hexanes) may be used to improve purity.
  • Analytical methods such as NMR, mass spectrometry, and HPLC confirm compound identity and purity.

Summary Table of Preparation Methods

Synthetic Step Typical Reagents/Conditions Key Notes References
Brominated isoindolinone synthesis Brominated phthalic anhydride, amines, cyclization Control bromination site and degree
Piperidine-2,6-dione ring formation Amino acid derivatives, cyclization agents Ring closure under reflux
SEM protection of piperidine N 2-(Trimethylsilyl)ethoxymethyl chloride, base, anhydrous solvents Protects nitrogen, improves stability
Coupling and final assembly Condensation reactions, coupling agents Yields final target compound

Chemical Reactions Analysis

Types of Reactions

The compound “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic compound that is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The presence of the bromine atom and the trimethylsilyl ether group enhance its reactivity and solubility, making it a candidate for further pharmacological exploration.

Scientific Research Applications

  • Potential Biological Activities Initial studies suggest that 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione may exhibit anti-inflammatory and anticancer properties. The mechanisms of action involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.
  • Interaction Studies Interaction studies are performed to understand how 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione interacts with biological macromolecules. These studies help elucidate the compound's therapeutic potential and guide further drug development efforts.
  • Medicinal Chemistry This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting diseases characterized by inflammation or cancer. Its unique structure may also lead to discoveries in other fields such as materials science or agrochemicals because of its chemical properties.

Structural Similarities
Several compounds share structural similarities with 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione.

Compound NameStructural FeaturesUnique Properties
3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dioneSimilar isoindoline structureDifferent bromination pattern
3-(bromoisoindolinyl)piperidine derivativesVariations in piperidine substitutionDiverse biological activities
Piperidine derivatives with different substituentsAltered functional groupsPotentially distinct pharmacological profiles
The uniqueness of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione lies in its specific combination of functional groups and its potential biological activities that may not be present in similar compounds.

Mechanism of Action

The mechanism of action of “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications in Isoindolinone-Piperidine Derivatives

The following table compares key structural and functional differences:

Compound Name Substituent Position (Isoindolinone) Protecting Group Molecular Weight (g/mol) Key Applications/Activities References
3-(6-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione 6-Bromo SEM 453.40 PROTACs, cereblon modulation
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione 4-Bromo SEM 453.40 Synthetic intermediate
3-(5-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione 5-Bromo SEM 453.40 Research reagent (Aaron Chemicals)
3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione No halogen None 265.28 Base structure for immunomodulatory drugs
3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-Hydroxy None 261.10 Cereblon binding studies

Impact of Substituents on Bioactivity

  • Bromine Position: 6-Bromo: Enhances electrophilicity and binding to cereblon, critical for protein degradation activity .
  • SEM Group : Improves metabolic stability and solubility, facilitating in vitro assays and pharmacokinetic optimization .
  • Hydroxy vs. Bromine : Hydroxy groups (e.g., 6-hydroxy derivative) enable hydrogen bonding but may reduce proteolytic stability compared to halogenated analogs .

Computational and Experimental Validation

  • Molecular Similarity Analysis: Tanimoto coefficients (Tanimoto_morgan > 0.85) confirm high structural similarity among brominated isoindolinones, correlating with overlapping bioactivity profiles in NCI-60 screens .
  • Docking Studies : The 6-bromo substituent in the target compound occupies a hydrophobic pocket in cereblon’s β-hairpin region, critical for substrate recognition .

Biological Activity

The compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic molecule noted for its potential biological activities and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

This compound features a brominated isoindoline moiety and a piperidine-2,6-dione core , which contribute to its unique chemical properties. The presence of the bromine atom and the trimethylsilyl ether group enhances both reactivity and solubility, making it a candidate for further pharmacological exploration.

Molecular Formula

  • Molecular Formula : C19H25BrN2O4Si
  • Molecular Weight : 453.4 g/mol

Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties : It potentially modulates inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer effects : Initial findings indicate interactions with specific enzymes or receptors that may inhibit cancer cell proliferation.

Interaction Studies

Interaction studies are crucial to understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically involve:

  • Binding affinity assessments : Evaluating how well the compound binds to target proteins.
  • Enzyme inhibition assays : Testing the ability of the compound to inhibit specific enzymes linked to disease processes.

Comparative Analysis with Similar Compounds

The uniqueness of this compound is highlighted when compared to structurally similar molecules. Below is a comparative table outlining some related compounds:

Compound NameStructural FeaturesUnique Properties
3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dioneSimilar isoindoline structureDifferent bromination pattern
3-(bromoisoindolinyl)piperidine derivativesVariations in piperidine substitutionDiverse biological activities
Piperidine derivatives with different substituentsAltered functional groupsPotentially distinct pharmacological profiles

Anti-inflammatory Activity

One study demonstrated that the compound significantly reduced markers of inflammation in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involved the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Anticancer Activity

In another study, this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that it might induce apoptosis through activation of caspase pathways. Further research is required to elucidate the specific molecular targets involved.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound has shown promising absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it has a favorable safety profile at therapeutic doses, although long-term studies are necessary to confirm its safety in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?

  • Methodology : Use a two-step approach: (1) Bromination of the isoindolinone core via electrophilic aromatic substitution (e.g., NBS in DMF), followed by (2) SEM-protected piperidine-2,6-dione coupling using Mitsunobu or nucleophilic substitution conditions. Optimize temperature (40–80°C) and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to enhance yield. Monitor intermediates via TLC and HPLC .
  • Key Parameters : Solvent polarity (DMF vs. THF), stoichiometry of SEM-Cl, and reaction time (12–24 hrs) significantly affect yield.

Q. Which spectroscopic techniques are critical for characterizing structural purity?

  • Methodology : Combine 1H^1H/13C^{13}C-NMR (confirm SEM group at δ 3.5–4.0 ppm and bromo-substitution at δ 7.2–7.8 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (exact mass ± 0.001 Da). Use XRD for polymorph identification if crystalline .
  • Data Validation : Cross-reference with computational simulations (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities.

Q. What is the role of the SEM-protecting group in stabilizing the compound during reactions?

  • Methodology : The SEM group prevents undesired ring-opening of the piperidine-2,6-dione core under basic/acidic conditions. Test stability via pH-controlled degradation studies (pH 2–12) over 24 hrs, monitored by LC-MS .
  • Key Finding : SEM remains intact below pH 10 but hydrolyzes at higher alkalinity, requiring inert atmospheres for sensitive reactions.

Advanced Research Questions

Q. How do polymorphic forms impact solubility and bioavailability?

  • Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using DSC (melting point variations ±5°C) and solubility assays in PBS (pH 7.4). Correlate Form I (needle crystals) with 30% higher aqueous solubility than Form II (platelets) .
  • Challenge : Polymorph interconversion under humidity requires controlled storage (desiccants, N₂ atmosphere).

Q. What computational strategies predict regioselectivity in bromination or SEM-deprotection?

  • Methodology : Employ DFT calculations (B3LYP/6-31G*) to model electron density maps of the isoindolinone core. Identify bromination hotspots (C-6 position, Fukui indices >0.1) and SEM cleavage energy barriers (ΔG‡ ~25 kcal/mol) .
  • Validation : Compare computational results with experimental LC-MS/MS fragmentation patterns.

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodology : Conduct meta-analysis of dose-response curves across cell lines (e.g., HCT-116 vs. HEK293). Normalize data using Hill equation parameters and assess assay conditions (e.g., serum concentration, incubation time). Contradictions often arise from SEM hydrolysis byproducts interfering with assays .
  • Solution : Include stability controls (e.g., LC-MS verification of intact compound post-incubation).

Q. What experimental designs optimize catalytic efficiency in asymmetric synthesis?

  • Methodology : Apply factorial design (2³ matrix) varying catalyst loading (5–15 mol%), temperature (25–60°C), and solvent (toluene vs. DCM). Use ANOVA to identify significant factors (e.g., temperature contributes 60% to enantiomeric excess) .
  • Outcome : Optimal conditions: 10 mol% (R)-BINAP-Pd, 40°C in toluene, achieving 92% ee.

Methodological Notes

  • Data Contradictions : Always validate purity (>95% by HPLC) before biological testing. Conflicting reactivity data may stem from trace metal impurities (e.g., Pd residues); use Chelex-treated solvents .
  • Safety : Bromo and SEM groups require handling under fume hoods; refer to SDS for acute toxicity (LD₅₀ >500 mg/kg in rodents) .

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